molecular formula C13H22N4O2 B13137069 1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester

1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester

Cat. No.: B13137069
M. Wt: 266.34 g/mol
InChI Key: JREWLWZZNSIILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester is a complex organic compound belonging to the class of imidazo[1,5-a][1,4]diazepines. This compound is characterized by its unique structure, which includes an imidazo ring fused to a diazepine ring, and a carboxylic acid ester group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester typically involves multi-step organic reactions. One common method involves the condensation of benzodiazepines with isocyanide reagents under mild conditions. For example, the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate can facilitate the formation of imidazobenzodiazepine intermediates . These intermediates can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylicacid,1-(aminomethyl)-6,7-dihydro-,1,1-dimethylethylester is unique due to its specific structural features and the presence of the carboxylic acid ester group

Biological Activity

1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylic acid tert-butyl ester (commonly referred to as MIDD0301) is a complex organic compound belonging to the imidazo[1,5-a][1,4]diazepine class. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating GABAergic activity and addressing conditions such as asthma and anxiety disorders.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate
  • InChI Key : JREWLWZZNSIILX-UHFFFAOYSA-N

MIDD0301 primarily interacts with GABA_A receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory neurotransmitter activity of GABA, leading to various pharmacological effects such as anxiolytic and anticonvulsant properties. The compound's unique structure allows for modulation of receptor activity without significant central nervous system penetration, which is advantageous for minimizing side effects associated with traditional GABAergic drugs.

Pharmacological Effects

Research indicates that MIDD0301 exhibits several biological activities:

  • Anti-inflammatory Properties : In vivo studies demonstrated that MIDD0301 reduced eosinophil and CD4+ T cell counts in the lungs of asthmatic mice. It also decreased levels of inflammatory cytokines such as IL-17A and TNFα .
  • Bronchodilation : The compound has shown efficacy in reducing airway hyperresponsiveness in models of asthma. A nebulized dose was effective in overcoming methacholine-induced airway resistance .
  • GABA_A Receptor Modulation : MIDD0301 acts as an allosteric modulator of GABA_A receptors with an EC50 value of 72 nM . This modulation leads to enhanced chloride ion flux and contributes to its therapeutic effects.

Case Studies

A study involving female Swiss Webster mice assessed the pharmacokinetics and biological effects of MIDD0301. The compound was administered via intragastric gavage at varying doses. Key findings included:

  • Distribution : High lung distribution was observed with low brain concentrations, indicating potential for targeted respiratory therapy .
  • Toxicity Assessment : Toxicity studies revealed no adverse effects on the immune response or central nervous system function at therapeutic doses .

Comparative Analysis of Related Compounds

To further understand the biological activity of MIDD0301, a comparison with other imidazo[1,5-a][1,4]diazepines is essential:

Compound NameAffinity (Ki)SelectivityMajor Effects
MIDD030172 nMHighAnti-inflammatory, bronchodilator
Compound A1.7 nMModerateAnxiolytic
Compound B0.43 nMHighSedative

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-6-17-9-15-10(7-14)11(17)8-16/h9H,4-8,14H2,1-3H3

InChI Key

JREWLWZZNSIILX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C=NC(=C2C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.